molecular formula C17H16N2O3S2 B2563791 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 922449-84-1

2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2563791
CAS No.: 922449-84-1
M. Wt: 360.45
InChI Key: JTEMAEDFJQZNJW-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a benzothiazole-derived compound featuring a benzylsulfonyl group at the 2-position and a 2-methylbenzo[d]thiazol-6-yl acetamide moiety. This structure combines sulfonyl and heterocyclic groups, which are often associated with bioactivity in medicinal chemistry, including anticancer and antimicrobial properties .

Properties

IUPAC Name

2-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-18-15-8-7-14(9-16(15)23-12)19-17(20)11-24(21,22)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEMAEDFJQZNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzothiazole ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The benzylsulfonyl group is introduced by reacting the benzothiazole derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated benzothiazole with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide have demonstrated notable antimicrobial properties. Studies indicate that derivatives of benzothiazole can inhibit bacterial growth effectively. The presence of the sulfonamide group enhances interaction with biological targets, potentially improving efficacy against various pathogens .

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess significant anticancer activity. The compound's unique structure may enhance its solubility and biological activity compared to simpler analogs .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer effects, compounds containing benzothiazole and sulfonamide functionalities have been studied for their anti-inflammatory properties. These effects are crucial for developing treatments for conditions characterized by inflammation.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of similar benzothiazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for potential therapeutic applications in infectious diseases .

Case Study 2: Anticancer Activity Assessment

In vitro studies on related compounds indicated potent cytotoxicity against human colorectal carcinoma cell lines (HCT116). The IC50 values were notably lower than those of established chemotherapeutic agents, suggesting that this compound could be a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs from the evidence include:

Compound Name / ID (Evidence) Substituents Melting Point (°C) Yield (%) Key Features
7q () 2-Chloropyridin-4-ylamino, 2-methoxybenzamide 177.9–180.8 70 Chloropyridine substituent; tested in HepG2, HeLa cells
7r () 2-Chloro-4-methylpyridin-3-ylamino, 2-methoxybenzamide 166.5–168.1 77 Methylpyridine group; moderate cytotoxicity
7s () Pyrimidin-2-ylamino, 2-methoxybenzamide 169.2–171.8 70 Pyrimidine ring; potential DNA interaction
7t () Thiazol-2-ylamino, 2-methoxybenzamide 237.7–239.1 68 Thiazole substituent; high thermal stability
Compound 21 () 1-Methylethylsulfonamido, carboxamide Not specified 35 Sulfonamide linkage; low yield due to steric hindrance
Compound Benzo[d]thiazol-2-ylsulfanyl, 6-methyl-2-pyridyl Not reported Not reported Sulfanyl group; crystallized for structural analysis

Key Observations :

  • Melting Points : The target compound’s benzylsulfonyl group may confer higher thermal stability compared to sulfanyl analogs (e.g., compound) due to stronger intermolecular interactions .
  • Synthetic Yields : Analogous compounds with bulky substituents (e.g., Compound 21, ) show lower yields (~35%), suggesting that the benzylsulfonyl group in the target compound might also pose synthetic challenges .
  • Substituent Effects : Thiazole- and pyridine-containing analogs (e.g., 7t, 7q) exhibit cytotoxic activity against cancer cell lines (HepG2, HeLa), implying that the target compound’s 2-methylbenzo[d]thiazole core could similarly interact with biological targets .

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis likely follows routes similar to ’s derivatives (e.g., coupling of acetamide precursors with sulfonyl chlorides), but optimization may be needed to improve yields .
  • Biological Profiling : Prioritize testing against ’s cell lines (e.g., HCT116, SKOV-3) to evaluate comparative efficacy .
  • Crystallography : Structural validation (via SHELX or similar tools, as in ) is recommended to confirm stereochemistry and intermolecular interactions .

Biological Activity

2-(Benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a benzylsulfonyl group and a methyl-substituted benzothiazole moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, indicating the presence of various functional groups that enhance its biological reactivity.

Compound Name Structure Notable Properties
This compoundStructureAntimicrobial, anticancer, anti-inflammatory
Benzothiazole DerivativeVariesKnown for antibacterial properties
N-benzothiazol-2-yl acetamideVariesExhibits photophysical properties

Antimicrobial Activity

Compounds with similar structures to this compound have demonstrated significant antimicrobial properties. Studies indicate that benzothiazole derivatives can inhibit bacterial growth effectively. For instance, sulfonamide-containing compounds have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme, which plays a crucial role in bacterial folate synthesis .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. A study involving novel benzothiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including A431, A549, and H1299. The active compound from this study exhibited apoptosis-promoting effects and inhibited cell migration by targeting key signaling pathways such as AKT and ERK . This positions this compound as a promising candidate for dual-action cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are supported by its ability to decrease levels of inflammatory cytokines such as IL-6 and TNF-α. The inhibition of these cytokines is crucial in managing inflammatory responses associated with various diseases .

The mechanism of action for this compound primarily involves the inhibition of monoamine oxidase (MAO) enzymes. By inhibiting MAO, the compound increases the levels of neurotransmitters like dopamine and serotonin in the brain, potentially alleviating symptoms related to neurodegenerative disorders.

Case Studies and Research Findings

  • Anticancer Study :
    • Objective : Evaluate the dual anticancer and anti-inflammatory activities.
    • Findings : The compound significantly inhibited cancer cell proliferation and reduced inflammatory cytokine levels, suggesting its potential in cancer therapy .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against various bacterial strains.
    • Findings : The compound exhibited low minimum inhibitory concentrations (MIC) against several bacteria, confirming its broad-spectrum antimicrobial activity .
  • Mechanistic Insights :
    • Objective : Investigate the signaling pathways affected by the compound.
    • Findings : Inhibition of AKT and ERK pathways was confirmed through Western blot analysis, supporting its role in cell cycle arrest and apoptosis in cancer cells .

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